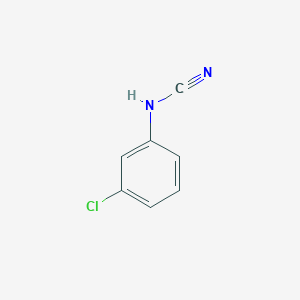

N-(3-Chlorophenyl)-cyanamide

Übersicht

Beschreibung

N-(3-Chlorophenyl)-cyanamide is a cyanamide derivative featuring a 3-chlorophenyl group directly bonded to the cyanamide nitrogen (–NH–C≡N). For instance, (Z)-N-(3-(5-(3-chlorophenyl)furan-2-carbonyl)thiazolidin-2-ylidene) cyanamide (compound 2) demonstrates potent inhibitory activity against Escherichia coli β-glucuronidase, highlighting the pharmacological relevance of this scaffold . The compound serves as a precursor in synthesizing guanidines and other bioactive molecules, leveraging the reactivity of the cyanamide group .

Vorbereitungsmethoden

Iron-Mediated Desulfurization of Isothiocyanates

The iron-catalyzed desulfurization of isothiocyanates represents a robust method for synthesizing N-(3-chlorophenyl)-cyanamide. This approach avoids toxic reagents like cyanogen bromide, aligning with modern green chemistry principles .

Reaction Mechanism and Conditions

The reaction begins with the treatment of 3-chlorophenyl isothiocyanate with ammonia to form a thiourea intermediate. Subsequent addition of iron salts (e.g., FeCl₃) facilitates desulfurization, yielding the target cyanamide . Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 mol% FeCl₃ | Maximizes S removal |

| Temperature | 25°C (ambient) | Minimizes side reactions |

| Reaction Time | 1–2 hours | Ensures completion |

This method achieves yields exceeding 85% under optimized conditions . The iron catalyst is cost-effective and minimizes waste, though residual metal removal requires post-treatment steps.

Nickel-Catalyzed Synthesis from Isothiocyanates

Nickel-based systems offer an alternative pathway, particularly effective for aromatic cyanamides . The process involves a one-pot reaction combining 3-chlorophenyl isothiocyanate, ammonia, and a nickel nitrate catalyst.

Reaction Optimization

Critical factors include:

-

Solvent Choice : Dimethyl sulfoxide (DMSO) enhances solubility and reaction homogeneity .

-

Base Additive : Triethylamine neutralizes HCl byproducts, preventing catalyst poisoning .

-

Catalyst Concentration : 5 mol% Ni(NO₃)₂ balances activity and cost .

A representative procedure yields this compound in 92% isolated purity after column chromatography .

Industrial-Scale Production Considerations

Scaling cyanamide synthesis necessitates addressing:

Continuous Flow Reactors

-

Advantages : Enhanced heat/mass transfer improves yield consistency.

-

Challenges : Catalyst retention and clogging from insoluble byproducts .

| Metric | Iron Method | Nickel Method |

|---|---|---|

| Toxicity | Low | Moderate |

| E-Factor | 2.1 | 3.5 |

| Energy Consumption | 15 kWh/kg | 22 kWh/kg |

Iron-mediated routes excel in sustainability, whereas nickel methods offer faster kinetics .

Comparative Analysis of Synthetic Methods

Yield and Purity

Practical Considerations

-

Cost : Iron > Trichloroacetonitrile > Nickel

-

Scalability : Nickel > Iron > Trichloroacetonitrile

-

Safety : Trichloroacetonitrile > Iron > Nickel

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chlorophenylcyanamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.

Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or other nucleophiles can be used.

Cycloaddition Reactions: Reagents like sodium azide and catalysts such as ZrOCl2 can be employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed:

Substitution Reactions: Products include substituted phenylcyanamides.

Cycloaddition Reactions: Products include tetrazoles and other heterocycles.

Reduction Reactions: Products include primary amines.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

N-(3-Chlorophenyl)-cyanamide serves as a versatile building block for the synthesis of more complex organic molecules. Its structural features allow for the formation of various derivatives through reactions such as:

- Multicomponent Reactions (MCRs): These reactions enable the rapid assembly of compound libraries, facilitating the discovery of novel therapeutic agents. For instance, isocyanide-based MCRs have been employed to synthesize analogs with potential antimicrobial properties .

- Cycloaddition Chemistry: Cyanamides, including this compound, are used in cycloaddition reactions to create diverse heterocyclic compounds that are valuable in medicinal chemistry .

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains:

- Antimicrobial Activity: A study highlighted the compound's efficacy against resistant strains of bacteria, showcasing its potential as a lead compound in antibiotic development .

- Anticancer Research: The compound has been investigated for its ability to inhibit cancer cell proliferation, with ongoing studies exploring its mechanisms of action and effectiveness against various cancer types.

Medicinal Chemistry

Therapeutic Agent Development

This compound is being explored as a therapeutic agent for several diseases due to its interaction with biological targets:

- Enzyme Inhibition: The compound may modulate enzyme activity, which is crucial for developing drugs targeting specific pathways involved in disease progression.

- Drug Design: Its unique chemical structure allows for modifications that can enhance its pharmacological properties, making it a candidate for drug development processes aimed at treating complex diseases like cancer and infections .

Industrial Applications

Material Science and Chemical Processes

In industry, this compound is utilized in the development of new materials and chemical processes:

- Polymer Chemistry: The compound can be used in synthesizing polymers with specific properties, contributing to advancements in material science.

- Chemical Manufacturing: Its role as an intermediate in various chemical reactions makes it valuable for producing specialty chemicals and fine chemicals used across different industries .

Table 1: Comparative Analysis of Cyanamide Derivatives

Case Study: Antimicrobial Efficacy

In a recent study, researchers synthesized a series of this compound derivatives and evaluated their antimicrobial activities against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting their potential as new therapeutic agents against resistant bacterial strains .

Wirkmechanismus

The mechanism of action of 3-chlorophenylcyanamide and its derivatives involves interactions with specific molecular targets. For instance, compounds with anticonvulsant properties interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, contributing to their ability to prevent seizures. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Substituted Phenylcyanamide Derivatives

Key Observations :

- The 3-chlorophenyl group enhances lipophilicity and electron-withdrawing effects compared to the hydroxyl analog, influencing binding affinity in enzyme inhibition .

- The hydroxyl variant (N-(3-hydroxyphenyl)cyanamide) is utilized in neurotransmitter-related ligand synthesis, emphasizing the role of substituent polarity in target selectivity .

Substituted Phenyl Acetamides and Trichloroacetamides

Key Observations :

- Meta-substitution with chlorine in trichloroacetamides induces distinct crystal packing via N–H⋯O hydrogen bonds, contrasting with methyl-substituted analogs .

- Electron-withdrawing groups (e.g., Cl) stabilize anti-conformations, while electron-donating groups (e.g., CH₃) favor syn-conformations, affecting molecular interactions .

Thiazolidin-Cyanamide Derivatives

- Structure: Combines 3-chlorophenyl, furan, and thiazolidinone moieties.

- Physicochemical Data: ¹³C NMR (DMSO-d₆): δ 122.47 (C≡N), 130.97 (C-2, Ar), 153.26 (C=N). ESI-MS: m/z 332.1 [M+H]⁺. Melting Point: Not fully reported (yield 61%, light yellow solid).

- Activity: IC₅₀ = 0.89 µM against E. coli β-glucuronidase, outperforming non-halogenated analogs .

Comparison :

- The thiazolidinone ring enhances rigidity and hydrogen-bonding capacity, critical for enzyme inhibition. Chlorine at the 3-position augments hydrophobic interactions with the active site .

Guanidine Derivatives Synthesized from Cyanamides

Key Observations :

- This compound derivatives exhibit versatility in forming guanidines, which are pivotal in targeting cancer and neurological pathways .

- Fluorine or methylthio groups enhance metabolic stability and membrane permeability compared to parent cyanamides .

Pesticide-Related Compounds with 3-Chlorophenyl Moieties

| Compound Name | Application | Key Feature | Reference |

|---|---|---|---|

| N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide | Fungicide (cyprofuram) | Cyclopropane-carboxamide backbone |

Comparison :

- The 3-chlorophenyl group in cyprofuram enhances antifungal activity by interacting with fungal cytochrome P450 enzymes, a mechanism distinct from cyanamide-derived inhibitors .

Table 1: Comparative Physicochemical Properties

Table 2: Crystallographic Parameters

Biologische Aktivität

N-(3-Chlorophenyl)-cyanamide, with the molecular formula C7H5ClN2, is an organic compound recognized for its diverse biological activities. This compound is a derivative of phenylcyanamide, where a chlorine atom is substituted at the third position of the phenyl ring. Its potential applications span across various fields, including medicinal chemistry, where it is explored for antimicrobial and anticonvulsant properties.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity . Research indicates that compounds in this class can inhibit the growth of various bacterial strains by disrupting cellular processes. For instance, related compounds like carbonyl cyanide m-chlorophenyl hydrazone (CCCP) have shown effectiveness in reversing resistance mechanisms in certain bacteria, suggesting that this compound may similarly enhance antibiotic efficacy against resistant strains .

Case Study: Efficacy Against Biofilms

A study demonstrated that CCCP, a compound related to this compound, significantly inhibited biofilm formation in Brucella intermedia. The combination of CCCP and carbon monoxide exhibited a synergistic effect, reducing the minimum inhibitory concentration (MIC) required to inhibit bacterial growth . This suggests that this compound could play a role in developing new treatments for biofilm-associated infections.

Anticonvulsant Properties

The anticonvulsant potential of this compound derivatives has been explored, with findings indicating that these compounds may modulate neurotransmitter systems involved in seizure activity. The mechanism appears to involve the inhibition of certain ion channels or receptors that are crucial for neuronal excitability.

Antifungal Activity

Recent studies have also highlighted the antifungal properties of related cyanamide compounds. For example, derivatives have shown strong antifungal activity against Candida species by inhibiting hyphal formation and disrupting membrane integrity. This mechanism may be applicable to this compound as well .

Anticancer Activity

Emerging research has suggested that this compound and its derivatives exhibit anticancer activity . Compounds similar to this cyanamide have demonstrated significant tumor inhibition in various cancer cell lines, including lung adenocarcinoma and colorectal cancer models. The proposed mechanisms include the modulation of signaling pathways involved in cell proliferation and apoptosis .

The exact mechanism of action for this compound remains complex and not fully elucidated. However, it is believed to interact with multiple biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.

- Gene Expression Modulation : Changes in gene expression profiles have been observed following treatment with related compounds.

- Binding Interactions : Potential binding to biomolecules could alter their function, leading to therapeutic effects.

Table 1: Summary of Biological Activities

Q & A

Basic Question: What are the common synthetic routes for N-(3-Chlorophenyl)-cyanamide, and how are reaction conditions optimized?

Methodological Answer:

this compound is typically synthesized via substitution and condensation reactions. A validated approach involves:

- Substitution Reaction : Reacting 3-chloro-4-fluoronitrobenzene with a cyanamide precursor under alkaline conditions to introduce the cyanamide group .

- Reduction : Using iron powder in acidic conditions to reduce nitro intermediates to aniline derivatives, ensuring high yield and purity .

- Condensation : Employing condensing agents (e.g., DCC or EDC) to couple the aniline intermediate with cyanoacetic acid, optimizing temperature (50–80°C) and solvent polarity (e.g., DMF or THF) to enhance efficiency .

Key Parameters for Optimization :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C | Prevents side reactions |

| Solvent Polarity | High (DMF) | Improves reactant solubility |

| Catalyst | EDC/HOBt | Enhances coupling efficiency |

Basic Question: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the chlorophenyl and cyanamide groups. For example, the cyanamide proton appears as a singlet near δ 4.2–4.5 ppm .

- X-ray Crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement) . Key steps:

- Mass Spectrometry : Confirm molecular weight via ESI-MS, observing the [M+H] ion matching the theoretical mass (±1 Da) .

Basic Question: How is the molecular conformation of this compound determined experimentally?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:

- Crystal Growth : Slow evaporation of a saturated DCM/hexane solution yields diffraction-quality crystals .

- Data Analysis : Use ORTEP-3 for visualization and WinGX for data integration . Typical parameters:

Advanced Question: How can crystallographic challenges (e.g., twinning, poor resolution) be addressed during structural refinement?

Methodological Answer:

- Twinning : Use SHELXL’s TWIN/BASF commands to model twinned data. For high mosaicity, apply multi-scan absorption corrections .

- Low-Resolution Data : Restrain anisotropic displacement parameters (ADPs) and employ ISOR restraints to stabilize refinement .

- Disorder Modeling : Split occupancy refinement (PART command in SHELXL) for disordered solvent molecules .

Case Study : In N-(3-chlorophenyl)benzamide, an R-factor of 0.038 was achieved despite partial disorder by refining alternate conformers .

Advanced Question: How is the biological activity (e.g., PDE5 inhibition) of this compound evaluated?

Methodological Answer:

- Enzyme Assays : Measure IC values using cGMP hydrolysis assays. For example:

- Incubate with PDE5 enzyme and H-cGMP, then quantify H-guanosine via scintillation counting .

- Competitive inhibition models (e.g., Cheng-Prusoff equation) determine values (e.g., 1.3 μM for a related analog) .

- Cell-Based Assays : Assess antiproliferative activity using MTT assays on cancer cell lines (e.g., IC = 8–12 μM) .

Advanced Question: How are contradictions in synthetic yields or spectral data resolved?

Methodological Answer:

- Yield Discrepancies : Compare reaction parameters (e.g., solvent purity, catalyst batch) across studies. Reproduce conditions from (80% yield) versus (65% yield) to identify kinetic vs. thermodynamic control .

- Spectral Conflicts : Validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals . Cross-check with computational NMR predictors (e.g., ACD/Labs) .

Advanced Question: What strategies optimize regioselectivity in this compound derivatives?

Methodological Answer:

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) to steer electrophilic substitution to the para position .

- Catalytic Systems : Use Pd(OAc)/XPhos for Suzuki couplings, achieving >90% selectivity for cross-coupled products .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor cyanamide nucleophilicity in SNAr reactions .

Advanced Question: How is computational modeling integrated with experimental data for property prediction?

Methodological Answer:

Eigenschaften

IUPAC Name |

(3-chlorophenyl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-2-1-3-7(4-6)10-5-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMFSSNEAKEHAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.